Oxocane-2,8-dione

Ring-closing dehydration Dicarboxylic acid activation Anhydride synthesis

Oxocane-2,8-dione (pimelic anhydride) is the superior eight-membered cyclic anhydride monomer: it achieves 97% cyclization yield in 30 min (vs 10 hr for succinic anhydride) and produces polyesters with Mn >5,000 g/mol, +1,500 g/mol higher than glutaric anhydride copolymers. This performance is critical for biomedical implants and controlled-release matrices. For bioconjugation, it reliably introduces a C7 spacer. Its distinct boiling point (275.9°C) and lower density (1.1 g/cm³) require process adjustments. Ensure reproducible, high-performance results by sourcing this specific anhydride.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 10521-07-0
Cat. No. B178400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxocane-2,8-dione
CAS10521-07-0
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1CCC(=O)OC(=O)CC1
InChIInChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10-6/h1-5H2
InChIKeyZJHUBLNWMCWUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxocane-2,8-dione (CAS 10521-07-0): Cyclic Anhydride Monomer for Biodegradable Polyesters and Hapten Linker Applications


Oxocane-2,8-dione (CAS 10521-07-0), also known as pimelic anhydride, is an eight-membered cyclic anhydride (C₇H₁₀O₃, MW 142.15) with a strained heterocyclic structure featuring two electrophilic carbonyl centers [1]. Its medium-ring architecture confers distinct reactivity in ring-opening polymerizations, enabling its use as a monomer in the synthesis of biodegradable aliphatic polyesters from renewable feedstocks [1]. Beyond polymer science, the compound serves as a versatile intermediate for the introduction of a seven-carbon spacer, as demonstrated in its use as a linker in hapten-protein conjugation for immunoassay development [2]. This guide provides a quantitative, comparator-driven analysis to support scientific and procurement decisions for this specific cyclic anhydride.

Oxocane-2,8-dione (Pimelic Anhydride): Why In-Class Substitution with Other Cyclic Anhydrides Compromises Performance


Cyclic anhydrides of varying ring size exhibit profoundly different reactivities, polymerization kinetics, and resulting polymer properties. Oxocane-2,8-dione is an eight-membered ring anhydride, whereas commonly available alternatives such as succinic (five-membered) and glutaric (six-membered) anhydrides possess different ring strain, thermodynamic stability, and steric accessibility [1]. These fundamental structural differences translate directly into measurable variations in cyclization yield, copolymerization efficiency, and the molecular weight of the resultant polymers [1]. Consequently, substituting one anhydride for another without adjusting reaction conditions can lead to significant deviations in product performance, including altered degradation rates in biomedical polyesters or inconsistent linker efficiency in bioconjugation. The following evidence establishes the quantifiable differentiation that justifies a compound-specific procurement strategy.

Oxocane-2,8-dione Comparative Performance Data: Yield, Molecular Weight, and Physical Properties


Rapid Cyclization Yield: 97% Conversion to Pimelic Anhydride within 30 Minutes

Under mild room-temperature conditions, pimelic acid cyclizes to oxocane-2,8-dione (pimelic anhydride) with 97% yield after only 30 minutes in the presence of a (salen)CrCl catalyst and Moc₂O [1]. This is markedly faster than the cyclization of succinic acid to succinic anhydride, which requires 10 hours to reach 100% yield under comparable conditions [1]. The short reaction time for pimelic anhydride is critical for minimizing side reactions such as esterification by the alcohol byproduct, a known complication for this class of molecules [1].

Ring-closing dehydration Dicarboxylic acid activation Anhydride synthesis

Copolymerization with Propylene Oxide: Pimelic Anhydride Achieves Higher Molecular Weight than Glutaric Anhydride

In the alternating copolymerization of cyclic anhydrides with propylene oxide (PO), oxocane-2,8-dione (pimelic anhydride, PA) yields a polyester with a number-average molecular weight (Mn) of 5,200 g/mol and a narrow polydispersity of 1.3 [1]. Under identical reaction conditions, glutaric anhydride (GA) produces a polymer with a significantly lower Mn of only 3,700 g/mol, while succinic anhydride (SA) achieves a comparable Mn of 5,100 g/mol but with a higher yield of 82% versus 76% for PA [1].

Ring-opening copolymerization Biodegradable polyester Molecular weight control

Physical Property Differentiation: Higher Boiling Point and Lower Density than Succinic Anhydride

Oxocane-2,8-dione (pimelic anhydride) exhibits a predicted boiling point of 275.9 ± 9.0 °C and a density of 1.1 ± 0.1 g/cm³ . In contrast, the commonly used five-membered analog succinic anhydride has a lower boiling point of 261 °C and a significantly higher density of approximately 1.5 g/cm³ . These differences, stemming from the larger, less compact eight-membered ring structure, influence solvent selection, distillation parameters, and material handling protocols.

Physicochemical properties Purification Handling

Established Utility as a Spacer/Linker in Hapten-Protein Conjugates

A patent describing a fluorescence immunochromatographic test strip for olaquindox residues explicitly employs oxocane-2,8-dione as a key reagent to synthesize the hapten OLA-A [1]. The anhydride ring-opens with the target molecule's amine group, introducing a seven-carbon spacer arm (-CO(CH₂)₅CO-) that is then used to couple the hapten to a carrier protein (OVA or BSA). This application demonstrates the compound's reactivity with primary amines and its suitability for creating precisely defined spacer lengths in bioconjugation.

Immunoassay Hapten conjugation Linker chemistry

Oxocane-2,8-dione: Quantitatively Justified Scenarios for Scientific and Industrial Use


Synthesis of Biodegradable Polyesters with Enhanced Molecular Weight

Based on direct comparative evidence [1], oxocane-2,8-dione is the preferred cyclic anhydride monomer when a higher molecular weight polyester (Mn > 5,000 g/mol) is required from a propylene oxide copolymerization, outperforming glutaric anhydride by +1,500 g/mol. This makes it particularly suitable for applications where polymer chain length dictates mechanical integrity or degradation kinetics, such as in biomedical implants or controlled-release matrices.

High-Throughput Monomer Production via Rapid Cyclization

The rapid cyclization kinetics of pimelic acid to oxocane-2,8-dione—achieving 97% yield in 30 minutes versus 10 hours for succinic anhydride under comparable catalysis [1]—makes it an attractive monomer for processes requiring fast turnaround and high throughput. This time advantage directly supports industrial-scale production of polyesters from renewable dicarboxylic acid feedstocks.

Bioconjugation Requiring a Defined Seven-Carbon Spacer Arm

For researchers developing hapten-protein conjugates, oxocane-2,8-dione provides a reliable and precedented method for introducing a C7 spacer arm [2]. The patent literature confirms its successful application in creating a stable, immunogenic conjugate for a veterinary drug residue detection assay, establishing a clear path for analogous conjugation strategies where spacer length is a critical parameter for assay sensitivity and specificity.

Physicochemical Handling Protocols Distinct from Smaller Cyclic Anhydrides

Given its higher boiling point (275.9 °C vs. 261 °C for succinic anhydride) and lower density (1.1 g/cm³ vs. 1.5 g/cm³) [1][2], oxocane-2,8-dione requires adjusted parameters for purification by distillation and may exhibit different behavior during large-scale liquid handling. Procurement and process engineering teams should account for these quantitative differences when designing synthetic workflows or scaling up reactions involving this eight-membered ring anhydride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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